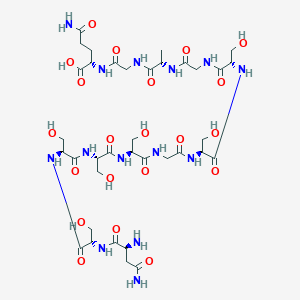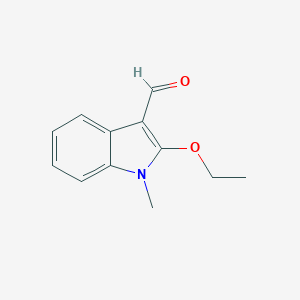
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is a yellow crystalline powder with a molecular formula of C12H13NO2. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mechanism Of Action
The mechanism of action of 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that this compound exerts its anti-inflammatory and neuroprotective effects by modulating the activity of various enzymes and receptors in the body.
Biochemical And Physiological Effects
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors in the body, leading to its potential applications in medicinal chemistry.
Advantages And Limitations For Lab Experiments
The advantages of using 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde in lab experiments include its moderate yield in synthesis, its potential applications in medicinal chemistry, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde. One potential direction is to further investigate its mechanism of action in cancer cells. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds for medicinal chemistry applications.
Synthesis Methods
The synthesis of 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde involves the reaction between 2-ethoxyindole-3-carboxaldehyde and methylamine in the presence of a reducing agent. This reaction yields the desired product with a moderate yield.
Scientific Research Applications
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent and a neuroprotective agent.
properties
CAS RN |
146355-20-6 |
|---|---|
Product Name |
2-ethoxy-1-methyl-1H-indole-3-carbaldehyde |
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-ethoxy-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-10(8-14)9-6-4-5-7-11(9)13(12)2/h4-8H,3H2,1-2H3 |
InChI Key |
WEGACPDBLMMJQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2N1C)C=O |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2N1C)C=O |
synonyms |
1H-Indole-3-carboxaldehyde,2-ethoxy-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



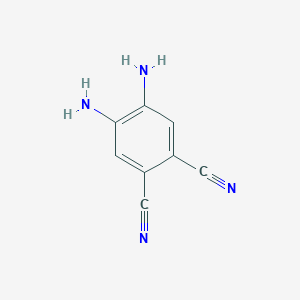

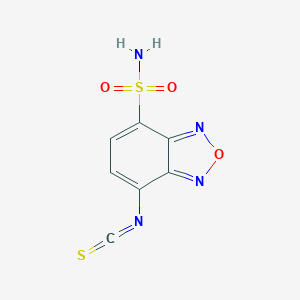
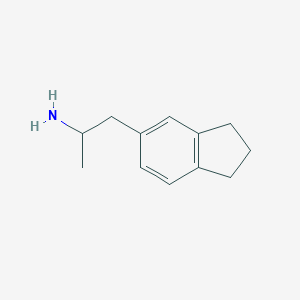
![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
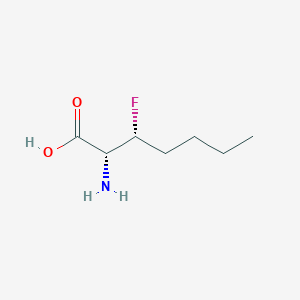
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)
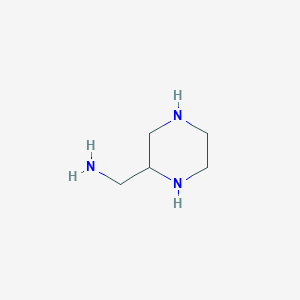
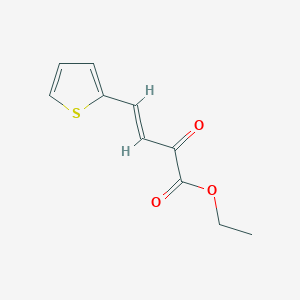
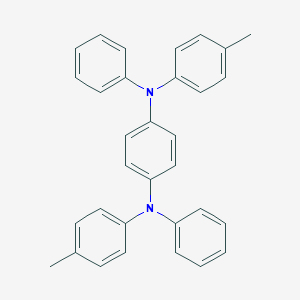
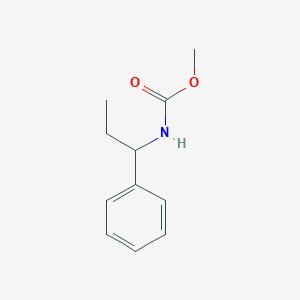
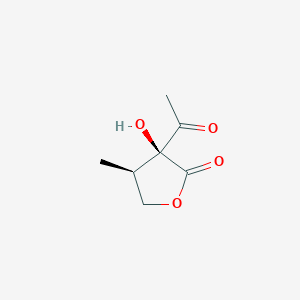
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
